Benzyl alcohol-d5

Description

The exact mass of the compound Benzyl-2,3,4,5,6-d5 alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

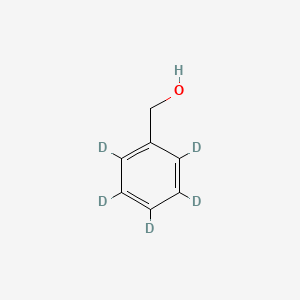

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583613 | |

| Record name | (~2~H_5_)Phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68661-10-9 | |

| Record name | (~2~H_5_)Phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68661-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Benzyl Alcohol-d5 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl alcohol-d5, a deuterated isotopologue of benzyl alcohol, has emerged as an invaluable tool in modern scientific research, particularly in the fields of analytical chemistry, pharmacology, and drug metabolism. Its unique properties, stemming from the replacement of five hydrogen atoms on the phenyl ring with deuterium, make it an ideal internal standard for quantitative analysis and a powerful tracer for metabolic and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental methodologies, quantitative data, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The primary utility of this compound lies in its near-identical chemical and physical properties to its non-deuterated counterpart, coupled with a distinct mass difference. This allows it to mimic the behavior of benzyl alcohol in analytical systems and biological matrices while being easily distinguishable by mass spectrometry. This key characteristic underpins its application as a reliable internal standard to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative assays.[1][2] Furthermore, its isotopic label enables researchers to trace the metabolic fate of benzyl alcohol and benzyl-containing compounds in vivo, providing crucial insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

Core Applications in Research

The research applications of this compound are predominantly centered around two key areas: its use as an internal standard in quantitative analytical methods and its role as a tracer in metabolic and pharmacokinetic investigations.

Internal Standard for Quantitative Analysis

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis.[2] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. This allows for accurate correction and highly reliable quantification of the target analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the analysis of volatile and semi-volatile compounds. This compound serves as an excellent internal standard for the quantification of benzyl alcohol and related compounds in various matrices, including pharmaceutical formulations and biological samples.[2][3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the analysis of a broad range of compounds in complex mixtures. This compound is employed as an internal standard to ensure the accuracy of quantification for various xenobiotics and metabolites in biological fluids like plasma and urine.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies, showcasing the performance of analytical methods utilizing deuterated internal standards and the typical parameters investigated in pharmacokinetic studies.

| Parameter | Value | Technique | Matrix | Reference |

| Linearity Range | 0.1 - 10 µg/mL | GC-MS | Injectable Suspension | [3] |

| Correlation Coefficient (r²) | > 0.999 | GC-MS | Injectable Suspension | [3] |

| Limit of Detection (LOD) | 0.05 µg/g | GC-MS | Injectable Suspension | [3] |

| Limit of Quantitation (LOQ) | 0.1 µg/g | GC-MS | Injectable Suspension | [3] |

| Recovery | 98 - 105% | GC-MS | Injectable Suspension | [3] |

| Linearity Range (Benzyl Alcohol) | 80 - 640 ng | HPLC-UV | Plasma | [4] |

| Correlation Coefficient (r) | 0.998 | HPLC-UV | Plasma | [4] |

| Recovery (Benzyl Alcohol) | 98.3 ± 3.0% | HPLC-UV | Plasma | [4] |

| Linearity Range (Benzoic Acid) | 10 - 80 ng | HPLC-UV | Plasma | [4] |

| Correlation Coefficient (r) | 0.999 | HPLC-UV | Plasma | [4] |

| Recovery (Benzoic Acid) | 101.4 ± 7.6% | HPLC-UV | Plasma | [4] |

Table 1: Performance characteristics of analytical methods for benzyl alcohol quantification.

Experimental Protocols

This section provides detailed methodologies for the two primary applications of this compound.

Protocol 1: Quantification of Benzyl Alcohol in Injectable Suspensions using GC-MS with an Internal Standard

This protocol is adapted from the methodology described by Shrivastava et al. (2011) for the determination of benzyl alcohol in pharmaceutical formulations.[3] While the original study did not use this compound, this protocol illustrates a typical workflow where it would be ideally suited as the internal standard.

1. Reagents and Materials:

-

Benzyl alcohol standard

-

This compound (as internal standard)

-

Methanol (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Injectable suspension sample

-

GC-MS system with an autosampler

2. Standard and Sample Preparation:

-

Stock Solution: Prepare a stock solution of benzyl alcohol at 100 µg/mL in methanol.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound at 100 µg/mL in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the benzyl alcohol stock solution to concentrations ranging from 0.1 to 10 µg/mL in methanol. Spike each working standard with a fixed concentration of the this compound internal standard stock solution.

-

Sample Preparation:

-

Accurately weigh approximately 2 g of the homogenized injectable suspension.

-

Spike the sample with a known amount of the this compound internal standard stock solution.

-

Extract the sample with 60 mL of methanol.

-

Pass the extract through a filter containing anhydrous sodium sulfate.

-

Repeat the extraction twice with 50 mL of methanol each time.

-

Combine the extracts and evaporate the methanol using a rotary evaporator at 40°C.

-

Reconstitute the residue in a known volume of methanol for GC-MS analysis.

-

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 50°C for 5 min, then ramp at 10°C/min to 180°C, hold for 2 min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for benzyl alcohol (e.g., m/z 108, 79, 77) and this compound (e.g., m/z 113, 84, 82).

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of benzyl alcohol to the peak area of this compound against the concentration of the benzyl alcohol standards.

-

Determine the concentration of benzyl alcohol in the sample by using the peak area ratio from the sample and the calibration curve.

Protocol 2: Analysis of Benzyl Alcohol and its Metabolites in Plasma using HPLC

This protocol is based on the methodology for analyzing benzyl alcohol and its metabolites in plasma as described by Dua et al. (1991).[4] In a study utilizing this compound as a tracer, this method would be employed to separate and quantify the deuterated parent compound and its deuterated metabolites.

1. Reagents and Materials:

-

This compound

-

Plasma samples (from subjects administered this compound)

-

Benzocaine (as internal standard)

-

Solid-phase extraction (SPE) cartridges (e.g., Extrelut)

-

Ethyl acetate

-

Acetonitrile (HPLC grade)

-

Glacial acetic acid

-

Water (HPLC grade)

-

HPLC system with a UV detector

2. Standard and Sample Preparation:

-

Stock Solutions: Prepare stock solutions of this compound, its expected deuterated metabolites (e.g., benzoic acid-d5, hippuric acid-d5), and the internal standard (benzocaine) in a suitable solvent.

-

Calibration Standards: Prepare calibration standards by spiking blank plasma with known concentrations of this compound and its deuterated metabolites, along with a fixed concentration of the internal standard.

-

Sample Preparation:

-

Thaw the plasma samples.

-

To a known volume of plasma, add a fixed amount of the internal standard (benzocaine).

-

Dilute the plasma sample with an appropriate buffer.

-

Apply the diluted plasma to an SPE cartridge.

-

Elute the analytes with ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

3. HPLC Analysis:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid. The exact composition should be optimized for the best separation of the analytes.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 254 nm.

4. Data Analysis:

-

Construct calibration curves for this compound and its deuterated metabolites by plotting the peak height ratio of each analyte to the internal standard against their respective concentrations.

-

Determine the concentrations of the parent compound and its metabolites in the plasma samples from the calibration curves.

-

Use the concentration-time data to calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Tracer in Metabolic and Pharmacokinetic Studies

The deuterium label in this compound allows it to be used as a tracer to follow the metabolic fate of benzyl alcohol in biological systems. After administration, samples of biological fluids (e.g., plasma, urine) can be collected at various time points and analyzed by mass spectrometry to identify and quantify the parent compound and its deuterated metabolites. This provides valuable information on the rate and pathways of metabolism.

In humans and other mammals, benzyl alcohol is primarily metabolized in the liver. The main metabolic pathway involves a two-step oxidation process followed by conjugation.[5][6]

-

Oxidation to Benzaldehyde: Benzyl alcohol is first oxidized to benzaldehyde by alcohol dehydrogenase.

-

Oxidation to Benzoic Acid: Benzaldehyde is then further oxidized to benzoic acid by aldehyde dehydrogenase.

-

Conjugation with Glycine: Benzoic acid is subsequently conjugated with the amino acid glycine to form hippuric acid, which is then excreted in the urine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. richardbeliveau.org [richardbeliveau.org]

- 6. P. aeruginosa Metabolome Database: Benzyl alcohol (PAMDB005009) [pseudomonas.umaryland.edu]

Benzyl alcohol-d5 chemical and physical properties

An In-depth Technical Guide to Benzyl alcohol-d5

Introduction

This compound is the deuterated form of benzyl alcohol, an aromatic alcohol characterized by a benzene ring substituted with a hydroxymethyl group. In this compound, the five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. It serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The deuterium substitution can also influence the pharmacokinetic and metabolic profiles of drug candidates, making it a subject of interest in pharmaceutical research[1][2].

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][2] |

| Molecular Formula | C₇H₃D₅O[2] |

| Molecular Weight | 113.17 g/mol [2][3] |

| Density | 1.094 g/mL at 25°C[2] |

| Melting Point | -16 to -13°C[2] |

| Boiling Point | 203-205°C[2] |

| Flash Point | 96°C (closed cup), 100°C (open cup)[4] |

| Refractive Index | n20/D 1.539[2] |

| Water Solubility | 43 g/L[4] |

| LogP (Octanol/Water) | 1.1[4] |

Table 2: Isotopic and Analytical Data

| Property | Value |

| CAS Number | 68661-10-9[2] |

| Isotopic Purity | 98 atom % D |

| Assay | 99% (CP) |

| InChI Key | WVDDGKGOMKODPV-RALIUCGRSA-N[2] |

| SMILES | OCC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H][2] |

Experimental Protocols

Synthesis of this compound via Cannizzaro Reaction

This protocol describes a general method for the synthesis of benzyl alcohol from benzaldehyde, which can be adapted for the synthesis of this compound using deuterated starting materials. The Cannizzaro reaction involves the disproportionation of an aldehyde lacking alpha-hydrogens in the presence of a strong base to yield a carboxylic acid and a primary alcohol[5].

Principle: Aromatic aldehydes, in the presence of a strong aqueous or alcoholic alkali, undergo simultaneous oxidation and reduction to produce the corresponding alcohol and the salt of the carboxylic acid[5].

Methodology:

-

Two moles of benzaldehyde-d5 are reacted with a strong base such as potassium hydroxide.

-

The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one benzaldehyde-d5 molecule.

-

This is followed by the transfer of a deuteride ion to the carbonyl carbon of a second benzaldehyde-d5 molecule.

-

A subsequent proton transfer completes the reaction, yielding this compound and the potassium salt of benzoic acid-d5[5].

-

The resulting this compound can be separated and purified from the reaction mixture.

Use as an Internal Standard in Quantitative Analysis

This compound is frequently used as an internal standard in chromatographic methods to improve the precision and accuracy of quantification.

Methodology (LC-MS/MS):

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, methanol). This is then used to spike calibration standards and unknown samples at a known, fixed concentration.

-

Sample Preparation: The analyte of interest is extracted from the sample matrix (e.g., plasma, tissue homogenate). The this compound internal standard is added during this process.

-

Chromatographic Separation: The sample extract is injected into an LC system. This compound and the analyte are separated on a suitable column based on their physicochemical properties.

-

Mass Spectrometric Detection: The column effluent is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM).

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve constructed from the standards.

Visualizations

Workflow for Quantitative Analysis using this compound as an Internal Standard

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and causes serious eye irritation[6].

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection[4].

-

Handling: Avoid contact with skin and eyes. Avoid inhaling vapor or mist. Use in a well-ventilated area or under a fume hood[4].

-

Storage: Store at room temperature in a well-ventilated place[4].

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4].

-

Skin: Wash with plenty of soap and water[4].

-

Ingestion: Rinse mouth. Do NOT induce vomiting[4].

-

Inhalation: Move person into fresh air[4]. In all cases of exposure, seek medical attention[4].

-

Applications

-

Internal Standard: Due to its chemical similarity to the non-deuterated form and its distinct mass, it is an ideal internal standard for accurate quantification in various analytical methods[1].

-

Tracer Studies: It can be used as a tracer in metabolic and pharmacokinetic studies to follow the fate of benzyl alcohol or related compounds in biological systems[1][2].

-

NMR Spectroscopy: In 2H NMR spectroscopy, it has been used to study the average orientation and location of molecules within liquid crystal phases[7].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Benzenemethanol-d5) | Isotope-Labeled Compounds | 68661-10-9 | Invivochem [invivochem.com]

- 3. hexonsynth.com [hexonsynth.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. youtube.com [youtube.com]

- 6. chemos.de [chemos.de]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Benzyl Alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Benzyl alcohol-d5 (C₆D₅CH₂OH), a deuterated analog of benzyl alcohol. The introduction of deuterium atoms into the phenyl group offers a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry. This document details a common and effective synthetic route, purification protocols, and the expected analytical data for the final product.

Synthesis of this compound via Reduction of Benzoic Acid-d5

A robust and widely utilized method for the preparation of this compound is the reduction of commercially available Benzoic acid-d5 using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This reaction proceeds with high efficiency, converting the carboxylic acid functional group to a primary alcohol.

Reaction Pathway

The overall chemical transformation is as follows:

Caption: Reduction of Benzoic acid-d5 to this compound.

Experimental Protocol: Synthesis

Materials:

-

Benzoic acid-d5 (C₆D₅COOH)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Benzoic Acid-d5: A solution of Benzoic acid-d5 in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): After the reaction is complete, the flask is cooled to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:

-

Filtration: The resulting granular precipitate of aluminum salts is removed by vacuum filtration, and the filter cake is washed with fresh THF or diethyl ether.[1]

-

Extraction: The organic filtrate is collected, and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether or dichloromethane and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting material, by-products, and residual solvents. The two primary methods for purifying this compound are fractional distillation and flash column chromatography.

Experimental Workflow: Purification

Caption: Purification workflow for this compound.

Experimental Protocol: Fractional Distillation

Fractional distillation under reduced pressure is an effective method for purifying liquid compounds with relatively high boiling points, minimizing thermal decomposition.

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A condenser

-

A receiving flask

-

A vacuum source and a manometer

Procedure:

-

The crude this compound is placed in the round-bottom flask with a few boiling chips.

-

The distillation apparatus is assembled, and the system is evacuated to the desired pressure.

-

The flask is heated gently. The fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure is collected. The boiling point of non-deuterated benzyl alcohol is approximately 205 °C at atmospheric pressure.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[3]

Materials:

-

Silica gel (230-400 mesh)

-

A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate)

-

A chromatography column

-

Collection tubes

Procedure:

-

Eluent Selection: A suitable eluent system is determined by TLC analysis of the crude product. A solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound is ideal. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).

-

Column Packing: The chromatography column is packed with silica gel as a slurry in the chosen eluent.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Concentration: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

| Table 1: Synthesis Parameters and Expected Yield | |

| Parameter | Value |

| Starting Material | Benzoic acid-d5 |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Expected Yield | >90% |

| Table 2: Purification Parameters | |

| Purification Method | Parameters |

| Fractional Distillation | |

| Pressure | Reduced pressure (e.g., 10-20 mmHg) |

| Boiling Point | Dependent on pressure |

| Flash Column Chromatography | |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient |

| Expected Purity | |

| Chemical Purity | >98% |

| Isotopic Purity | >98 atom % D |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Table 3: Analytical Characterization of this compound | |

| Technique | Expected Results |

| ¹H NMR | A singlet corresponding to the -CH₂- protons. The aromatic region will show no signals. A broad singlet for the -OH proton, which is exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the deuterated aromatic carbons will be observed as multiplets due to C-D coupling and will have significantly lower intensity. Signals for the -CH₂- and the carbon attached to it will be present. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the mass of this compound (C₇H₃D₅O). |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. C-D stretching vibrations will be observed at lower frequencies compared to C-H stretches. |

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to proper laboratory safety procedures when handling the reagents and performing the reactions described herein.

References

Benzyl alcohol-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides essential technical data for Benzyl alcohol-d5, a deuterated analog of Benzyl alcohol. The information herein is intended to support research and development activities where isotopic labeling is utilized for analytical purposes, such as in mass spectrometry-based quantification or as a tracer in metabolic studies.

Core Compound Properties

This compound is a form of benzyl alcohol where five hydrogen atoms on the benzene ring have been replaced by deuterium atoms. This isotopic substitution is valuable in various scientific applications, including serving as an internal standard in pharmacokinetic studies.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Citations |

| Chemical Name | Benzyl-2,3,4,5,6-d5 alcohol | [1] |

| Synonyms | (2,3,4,5,6-Pentadeuteriophenyl)methanol, Benzene-d5-methanol | [2] |

| CAS Number | 68661-10-9 | [2][3][4][5] |

| Molecular Formula | C₇H₃D₅O | [2][4][6] |

| Molecular Weight | 113.17 g/mol | [1][2][4][5] |

| Unlabeled CAS Number | 100-51-6 | [1][3] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the standard compound, its deuterated analog, and their respective identifiers.

Caption: Relationship between Benzyl Alcohol and its deuterated form with their identifiers.

References

- 1. Benzyl-2,3,4,5,6-d5 Alcohol | LGC Standards [lgcstandards.com]

- 2. Benzyl Alcohol D5 | CAS No- 68661-10-9 | Simson Pharma Limited [simsonpharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hexonsynth.com [hexonsynth.com]

- 5. This compound (Benzenemethanol-d5) | Isotope-Labeled Compounds | 68661-10-9 | Invivochem [invivochem.com]

- 6. Benzyl-2,3,4,5,6-D5 Alcohol [chembk.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Benzyl alcohol-d5

This guide provides a comprehensive overview of the isotopic purity and enrichment of this compound (C₆D₅CH₂OH), a deuterated analogue of benzyl alcohol. The substitution of hydrogen with deuterium in the phenyl group makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its utility is critically dependent on its isotopic purity and the precise level of deuterium enrichment.

Understanding the isotopic composition of deuterated compounds is crucial for their application in fields such as metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative analyses.[1][3][4] This document outlines the analytical techniques used to determine these properties, presents typical specifications for commercially available this compound, and provides detailed experimental protocols.

Quantitative Data: Isotopic Purity of Deuterated Benzyl Alcohol

The isotopic purity of commercially available deuterated benzyl alcohol is typically high, with specific values provided by the manufacturer. The following table summarizes the isotopic purity for this compound and other related deuterated analogues.

| Compound Name | CAS Number | Isotopic Purity (atom % D) | Chemical Formula |

| Benzyl-2,3,4,5,6-d5 alcohol | 68661-10-9 | ≥98 | C₆D₅CH₂OH |

| Benzyl-d7 alcohol | 33685-60-8 | ≥98 | C₆D₅CD₂OH |

| Benzyl-α,α-d2 alcohol | 21175-64-4 | ≥98 | C₆H₅CD₂OH |

Data sourced from commercial suppliers.[5][6]

Experimental Protocols for Determining Isotopic Purity and Enrichment

A combination of analytical techniques is employed to provide a comprehensive characterization of the isotopic purity and enrichment of this compound. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC).[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the specific positions of deuterium atoms.[3][8] Both proton (¹H) and deuterium (²H) NMR are used.

¹H NMR Protocol:

-

Objective: To determine the absence of protons at the deuterated positions and to quantify any residual proton signals.

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6) that does not have signals overlapping with the expected residual proton signals of the analyte.[8] The concentration should be appropriate for achieving a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.

-

Ensure a sufficient number of scans to obtain a high signal-to-noise ratio, which is crucial for detecting small residual proton signals.

-

-

Data Analysis:

-

Integrate the residual proton signals corresponding to the aromatic protons (phenyl ring) and compare them to the integration of the non-deuterated methylene (-CH₂OH) protons.

-

The percentage of deuteration at the phenyl ring can be calculated by comparing the relative integrations of the aromatic and methylene proton signals.

-

²H NMR Protocol:

-

Objective: To directly observe the deuterium signals and confirm their positions within the molecule.[9]

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in a non-deuterated solvent (e.g., CHCl₃, DMSO).

-

-

Data Acquisition:

-

Acquire a ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The presence of a signal in the aromatic region of the ²H NMR spectrum confirms the incorporation of deuterium onto the phenyl ring. The chemical shift will be very similar to the corresponding proton signal in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and the distribution of different isotopologues (e.g., d5, d4, d3).[10] High-resolution mass spectrometry (HR-MS) is particularly advantageous due to its ability to resolve isotopic peaks from potential interferences.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Objective: To separate this compound from any non-deuterated or partially deuterated impurities and to determine the isotopic distribution from the mass spectrum.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

Data Acquisition:

-

Inject the sample into a GC-MS system. The GC will separate the components of the sample, with deuterated compounds often eluting slightly earlier than their non-deuterated counterparts.[13]

-

Obtain the mass spectrum of the peak corresponding to this compound.

-

-

Data Analysis:

-

Analyze the mass spectrum to determine the relative abundances of the molecular ions of the different isotopologues (e.g., m/z for d5, d4, d3, etc.).

-

The isotopic enrichment is calculated from the relative peak areas of the different isotopologues after correcting for the natural abundance of isotopes like ¹³C.[10][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

-

Objective: Similar to GC-MS, to determine the isotopic distribution. LC-MS is particularly useful for less volatile or thermally labile compounds.[7]

-

Sample Preparation:

-

Dissolve the this compound sample in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Inject the sample into an LC-MS system.

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

-

Data Analysis:

-

The data analysis is similar to that of GC-MS, where the relative abundances of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment.[4]

-

Visualizations

The following diagrams illustrate the workflow for determining isotopic purity and the relationship between the different analytical techniques.

Caption: Workflow for determining the isotopic purity and enrichment of this compound.

Caption: Relationship between analytical techniques and the information they provide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Buy Benzyl-2,3,4,5,6-d 5 alcohol 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 6. Buy Benzyl-d 7 alcohol 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. synmr.in [synmr.in]

- 9. m.youtube.com [m.youtube.com]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. almacgroup.com [almacgroup.com]

- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl alcohol-d5 safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Benzyl alcohol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound, presented in accordance with the specified requirements for data presentation, experimental protocols, and mandatory visualizations. This document is intended to be a key resource for researchers, scientists, and drug development professionals working with this deuterated solvent.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound and its non-deuterated analog, Benzyl alcohol. The inclusion of data for the non-deuterated form is for comparative purposes, as much of the available toxicological data is for this compound.[1]

Table 1: Physical and Chemical Properties

| Property | This compound | Benzyl alcohol |

| Molecular Formula | C₇H₃D₅O | C₇H₈O |

| Molecular Weight | 113.17 g/mol | 108.14 g/mol |

| CAS Number | 68661-10-9 | 100-51-6 |

| Appearance | Colorless to light yellow liquid | Clear, colorless liquid |

| Density | 1.094 g/mL at 25°C | 1.044 g/cm³ |

| Melting Point | -16 to -13°C | -15.2°C |

| Boiling Point | 203-205°C | 205.3°C |

| Flash Point | 100°C (212°F) | 96°C (closed cup) |

| Auto-ignition Temperature | 435°C (815°F) | 436°C |

| Solubility in Water | No specific data; likely similar to Benzyl alcohol | Partially soluble (40 g/L @ 20°C) |

| Refractive Index | n20/D 1.539 | n20/D 1.539 |

Table 2: Toxicological Data (for Benzyl alcohol)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1230 mg/kg |

| LD50 | Rabbit | Dermal | 2000 mg/kg |

| LC50 | Rat | Inhalation | >4178 mg/m³ (4 h) |

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302+H312 | Harmful if swallowed or in contact with skin. |

| Hazard | H319 | Causes serious eye irritation. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[1]

Experimental Protocols

The safety data presented in the SDS are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological and flammability assessments.

Acute Oral Toxicity - LD50 (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425.[6] This method is a sequential test that uses a minimal number of animals to achieve a statistically significant result.

-

Test Animals: Healthy, young adult rodents (typically female rats) are used.[6] Animals are fasted prior to dosing.[6]

-

Dosing: The test substance is administered orally by gavage.[6] Dosing is performed sequentially, with the dose for each subsequent animal adjusted up or down based on the outcome for the previous animal.[6]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[6]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[6]

Skin Irritation (OECD 439)

In vitro skin irritation is assessed using the Reconstructed Human Epidermis (RhE) Test Method as per OECD Test Guideline 439.[2][3]

-

Test System: A commercially available RhE model is used, which mimics the properties of human skin.[2][3]

-

Application: A fixed dose of the test substance is applied directly to the surface of the epidermis model.[7]

-

Exposure and Incubation: After a defined exposure period, the tissues are rinsed and incubated.[7]

-

Viability Assessment: Tissue viability is measured using a vital dye (e.g., MTT), which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7][8]

Eye Irritation (OECD 405)

The potential for a substance to cause acute eye irritation or corrosion is evaluated according to OECD Test Guideline 405.[5][9]

-

Test Animals: A single animal (typically an albino rabbit) is used for the initial test.[10]

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[10]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.[5][10]

-

Scoring: Lesions are scored to quantify the level of irritation. If severe irritation or corrosion is observed, no further testing is performed.[9][10]

Flash Point Determination

The flash point is determined using a standardized closed-cup method. While a specific OECD guideline number is not provided in the search results, standard methods like the Pensky-Martens closed-cup tester are commonly used.

-

Apparatus: A closed-cup flash point tester is used.

-

Procedure: The sample is heated at a slow, constant rate.

-

Ignition Source: A small flame is periodically directed into the vapor space above the liquid.

-

Flash Point: The flash point is the lowest temperature at which the vapors ignite.

Metabolism, Toxicology, and the Impact of Deuteration

Metabolic Pathway of Benzyl Alcohol

Benzyl alcohol is primarily metabolized in the liver. The main pathway involves the oxidation of the alcohol group to a carboxylic acid, forming benzoic acid. This is followed by conjugation with glycine to form hippuric acid, which is then excreted in the urine.[11][12] The initial oxidation steps are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[12]

Toxicological Mechanism

The toxicity of benzyl alcohol is related to the parent compound and its metabolites. High concentrations can lead to central nervous system depression. The "gasping syndrome" observed in neonates is attributed to the accumulation of benzoic acid, as newborns have a limited capacity for glycine conjugation.

The Deuterium Kinetic Isotope Effect

The substitution of hydrogen with deuterium in this compound can influence its metabolic rate due to the kinetic isotope effect (KIE).[1][13] The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic oxidation reactions catalyzed by enzymes like cytochrome P450s.[1][13] This can lead to a slower rate of metabolism for the deuterated compound.[14]

For drug development professionals, this is a critical consideration. A slower metabolism can lead to a longer half-life and potentially altered pharmacokinetic and toxicokinetic profiles.[14] While this can be advantageous in drug design, it also means that the toxicity profile of the deuterated compound may differ from its non-deuterated counterpart. Therefore, relying solely on the toxicological data of Benzyl alcohol for a safety assessment of this compound may not be sufficient, and specific testing of the deuterated compound is advisable.

Safe Handling and Emergency Procedures

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[1] For personal exposure, immediately flush the affected skin or eyes with plenty of water for at least 15 minutes and move to fresh air if inhaled.[1] Seek medical attention in all cases of exposure.[1]

Conclusion

This compound is a valuable solvent for various research and development applications. While its physical properties are very similar to its non-deuterated analog, the key difference lies in the potential for a slower metabolic rate due to the kinetic isotope effect. This could alter its pharmacokinetic and toxicological profile. Therefore, while the safety data for Benzyl alcohol provides a strong foundation for risk assessment, a cautious approach that considers the potential impact of deuteration is essential for ensuring a safe working environment. Adherence to the handling and emergency procedures outlined in this guide and the manufacturer's SDS is paramount.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. mbresearch.com [mbresearch.com]

- 8. iivs.org [iivs.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

The Gold Standard of Precision: A Technical Guide to Deuterated Standards in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the pursuit of accuracy, precision, and reliability is paramount. This is especially true in regulated environments such as pharmaceutical development and clinical diagnostics, where the quality of analytical data can have profound implications. Deuterated standards, a class of stable isotope-labeled internal standards, have emerged as an indispensable tool for achieving the highest levels of data integrity, particularly in mass spectrometry-based analyses. This in-depth technical guide provides a comprehensive overview of the core principles, synthesis, experimental applications, and data interpretation related to the use of deuterated standards.

Core Principles: The Power of Isotope Dilution

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[] In this approach, a known quantity of a deuterated analog of the analyte of interest is added to the sample at the earliest stage of the analytical workflow.[2] This "spiking" creates a fixed ratio between the naturally occurring analyte and its heavier isotopic counterpart.

A deuterated standard is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3][4] Because the mass of deuterium (2.014 amu) is roughly twice that of protium (¹H, 1.008 amu), the deuterated standard is easily distinguishable from the analyte by a mass spectrometer. Crucially, the physicochemical properties of the deuterated standard are nearly identical to the native analyte.[5] This chemical equivalence ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatography, and ionization.[][6]

The primary advantage of this near-identical behavior is the ability to compensate for various sources of analytical error:

-

Matrix Effects: In complex biological matrices like plasma or urine, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[8]

-

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution are common sources of error. By adding the deuterated standard at the beginning of the process, any losses will affect both the analyte and the standard proportionally, preserving the accuracy of the analyte-to-internal standard ratio.[9]

-

Instrumental Variability: Fluctuations in injection volume and instrument response can introduce imprecision. The use of a co-eluting internal standard effectively normalizes these variations.[6]

Synthesis of Deuterated Standards

The synthesis of high-purity deuterated standards is a critical prerequisite for their effective use. The goal is to introduce deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[8] Common methods for deuterium labeling include:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons in the presence of a catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂).[][8] Acid or base catalysis, as well as metal catalysts, can facilitate this exchange.[8]

-

Reduction of Functional Groups: Functional groups like carbonyls, esters, and nitriles can be reduced using deuterated reagents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium into the molecule.[10]

-

Stepwise Synthesis: In many cases, a multi-step synthesis is employed, starting from commercially available deuterated building blocks.[10] This approach offers precise control over the location and number of deuterium atoms incorporated.

The isotopic and chemical purity of the final product is paramount. High isotopic enrichment (typically ≥98%) and chemical purity (>99%) are necessary to ensure that the internal standard does not contribute to the analyte signal and behaves predictably.[10]

Experimental Protocols

Deuterated standards are utilized in a wide range of analytical techniques, most notably in conjunction with mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC).

LC-MS/MS Quantification of Small Molecules in Biological Fluids

This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma using a deuterated internal standard.

Materials:

-

Human plasma samples

-

Analyte reference standard

-

Deuterated internal standard

-

Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA)

-

Protein precipitation solvent (e.g., ACN with 0.1% FA)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., 1 mg/mL in DMSO or MeOH).[9]

-

Prepare a series of analyte working solutions by serial dilution of the stock solution to create calibration standards and quality control (QC) samples when spiked into blank plasma.[9]

-

Prepare an internal standard working solution at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.[9]

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot a small volume (e.g., 50 µL) of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.[9]

-

Add a larger volume (e.g., 150 µL) of the internal standard working solution to each well to precipitate plasma proteins.[9]

-

Vortex the plate to ensure thorough mixing.[9]

-

Centrifuge the plate to pellet the precipitated proteins.[9]

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.[11]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to achieve chromatographic separation of the analyte from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.[9]

-

Injection Volume: e.g., 5 µL.[9]

-

-

Mass Spectrometry:

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.[9]

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).[9]

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[11]

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[11]

-

GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples

This protocol describes the analysis of VOCs in water using a deuterated internal standard with purge and trap GC-MS.

Materials:

-

Water samples

-

Deuterated internal standard mix (e.g., 1,2-dichloroethane-d4)

-

Purge and trap system coupled to a GC-MS

Procedure:

-

Sample Preparation:

-

Add a known amount of the deuterated internal standard to a measured volume of the water sample.[12]

-

-

Purge and Trap:

-

The sample is purged with an inert gas, and the volatilized organic compounds are trapped on an adsorbent material.

-

The trap is then heated to desorb the analytes onto the GC column.

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Column: A suitable capillary column for VOC analysis.

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature ramp to separate the VOCs.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analytes and the deuterated internal standard.[13]

-

-

-

Data Analysis:

-

Quantitation is based on the ratio of the response of the analyte to the deuterated internal standard.[12]

-

Data Presentation and Interpretation

The use of deuterated standards significantly enhances the quality of quantitative data. The following tables summarize typical performance data from bioanalytical method validation and environmental analysis, illustrating the improved accuracy and precision achieved.

Table 1: Bioanalytical Method Validation Data for an Immunosuppressant Drug [11]

| Parameter | Without Internal Standard | With Deuterated Internal Standard | Acceptance Criteria |

| Accuracy (% Bias) | |||

| Low QC | -25.3% | +2.1% | ±15% (±20% at LLOQ) |

| Mid QC | -18.7% | -1.5% | ±15% |

| High QC | -22.1% | +3.8% | ±15% |

| Precision (%CV) | |||

| Low QC | 18.9% | 4.5% | ≤15% (≤20% at LLOQ) |

| Mid QC | 16.2% | 3.2% | ≤15% |

| High QC | 17.5% | 2.8% | ≤15% |

Table 2: Recovery of Pesticides in Cannabis Matrices [11]

| Compound | Matrix | Recovery without IS Correction (%) | Recovery with Deuterated IS Correction (%) |

| Bifenazate | Cannabis Oil | 140% | 105% |

| Bifenazate | Gummy Bear | 65% | 98% |

| Imidacloprid | Topical Cream | 160% | 110% |

| Myclobutanil | Cannabis Oil | 135% | 102% |

| Myclobutanil | Gummy Bear | 70% | 95% |

| Myclobutanil | Topical Cream | 155% | 108% |

Illustrative data based on findings from a study on pesticide analysis in cannabis matrices. The use of deuterated internal standards brings the accuracy to within an acceptable range.[11]

Visualization of Workflows and Logical Relationships

The integration of deuterated standards is a critical component of various complex scientific workflows. The following diagrams, created using the DOT language, illustrate these processes.

Applications in NMR Spectroscopy

While the primary application of deuterated standards is in mass spectrometry, deuterated compounds, particularly deuterated solvents, are essential in Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15] Deuterated solvents are used to dissolve the analyte without generating a large solvent signal in the ¹H NMR spectrum, which would otherwise obscure the signals from the analyte.[15] Additionally, the deuterium signal is used by the NMR instrument as a "lock" to stabilize the magnetic field, ensuring high-resolution spectra.[14] Deuterium NMR (²H NMR) itself can be used to confirm the position and extent of deuteration in a labeled compound.[16]

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative analytical chemistry. Their ability to mimic the behavior of the analyte of interest provides a robust and reliable means of correcting for a multitude of potential errors, from sample preparation to instrumental analysis. For researchers, scientists, and drug development professionals, the proper use of deuterated standards is not merely a best practice but a fundamental requirement for generating high-quality, defensible data that can withstand the scrutiny of regulatory agencies and the scientific community. By understanding the core principles of their application, the nuances of their synthesis, and the details of their implementation in experimental workflows, the analytical scientist can significantly enhance the accuracy, precision, and overall integrity of their results.

References

- 2. Some methods for labelling organic compounds by deuterium [inis.iaea.org]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. dl.astm.org [dl.astm.org]

- 13. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 15. studymind.co.uk [studymind.co.uk]

- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Isotopic Labeling with Stable Isotopes for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling with stable, non-radioactive isotopes has become an indispensable tool in modern life sciences research and pharmaceutical development. By replacing specific atoms in a molecule with their heavier, stable isotopes—such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)—researchers can trace the metabolic fate of molecules, quantify dynamic changes in complex biological systems, and elucidate the mechanisms of drug action.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of stable isotope labeling for professionals in the field.

Core Principles of Isotopic Labeling

The fundamental principle of stable isotope labeling lies in the ability to introduce a "mass tag" into a molecule of interest without significantly altering its chemical properties.[2] These labeled molecules are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[2] However, the mass difference allows for their distinction and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

The choice of isotope depends on the specific application. ²H, ¹³C, and ¹⁵N are the most commonly used stable isotopes in biological research.[3] Their incorporation into biomolecules can be achieved through various methods, including metabolic labeling, chemical synthesis, and enzymatic reactions.

Applications in Research and Drug Development

Stable isotope labeling has a wide array of applications across various stages of research and drug development, from basic metabolic research to clinical trials.

Metabolic Research and Flux Analysis:

Isotope tracers are instrumental in metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell.[4][5][6] By introducing a labeled substrate, such as ¹³C-glucose, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic map of metabolic pathways.[4][5][6] This approach is crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets.[4][5][6]

Quantitative Proteomics:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics.[7][8] In SILAC, cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[8] This results in the incorporation of the labeled amino acids into all newly synthesized proteins.[8] By combining protein lysates from "light" and "heavy" labeled cell populations, researchers can accurately quantify changes in protein abundance between different experimental conditions, such as before and after drug treatment.[9][10]

Drug Development:

-

Pharmacokinetics and Metabolism (ADME): Deuterium labeling is frequently employed in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1][11][12] The "deuterium switch," where hydrogen atoms at metabolically vulnerable positions in a drug molecule are replaced with deuterium, can slow down metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.[1][11][12]

-

Target Engagement and Biomarker Discovery: Stable isotope labeling can be used to develop assays for quantifying target engagement of a drug. By using a labeled version of the drug or a labeled ligand, researchers can measure the occupancy of the target protein. Furthermore, quantitative proteomics and metabolomics approaches using stable isotopes are powerful tools for discovering and validating biomarkers of drug efficacy and toxicity.[9][13]

-

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation, collectively known as protein turnover, provides insights into the dynamic nature of the proteome.[14][15][16] Stable isotope labeling, often using heavy water (D₂O) or labeled amino acids, allows for the quantification of protein turnover rates and how they are altered by disease or drug treatment.[14][15][16]

Quantitative Data Presentation

The following tables summarize key quantitative data related to stable isotopes and their application in drug development.

Table 1: Physical Properties of Commonly Used Stable Isotopes

| Isotope | Atomic Mass (Da) | Natural Abundance (%) | Common Tracer Forms |

| ¹H | 1.007825 | 99.9885 | - |

| ²H (D) | 2.014102 | 0.0115 | D₂O, Deuterated drugs, Deuterated amino acids |

| ¹²C | 12.000000 | 98.93 | - |

| ¹³C | 13.003355 | 1.07 | ¹³C-Glucose, ¹³C-Amino acids, ¹³C-Fatty acids |

| ¹⁴N | 14.003074 | 99.636 | - |

| ¹⁵N | 15.000109 | 0.364 | ¹⁵N-Ammonium chloride, ¹⁵N-Amino acids |

| ¹⁶O | 15.994915 | 99.757 | - |

| ¹⁸O | 17.999160 | 0.205 | H₂¹⁸O |

Table 2: Impact of Deuterium Labeling on Pharmacokinetic Parameters of Selected Drugs

| Drug | Deuterated Analog | Parameter | Fold Change (Deuterated vs. Non-deuterated) | Indication |

| Tetrabenazine | Deutetrabenazine (SD-809) | Half-life (active metabolites) | ~2-fold increase | Huntington's disease |

| Cmax (active metabolites) | ~2-fold decrease | |||

| Dextromethorphan | AVP-786 | Systemic exposure (AUC) | Increased | Agitation in Alzheimer's disease |

| Pentoxyfylline | CTP-499 | - | Improved pharmacokinetic profile | Diabetic nephropathy |

Note: The data presented are illustrative and may vary depending on the specific study and patient population.

Experimental Protocols

This section provides detailed methodologies for key stable isotope labeling experiments.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare protein abundance between two cell populations.

Methodology:

-

Cell Culture Preparation:

-

Select two populations of the same cell line.

-

Culture one population ("light") in SILAC-formulated DMEM/RPMI medium deficient in L-Arginine and L-Lysine, supplemented with normal ("light") L-Arginine and L-Lysine.

-

Culture the second population ("heavy") in the same base medium, but supplemented with stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

-

Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

-

-

Label Incorporation:

-

Grow the cells for at least five to six cell divisions in their respective SILAC media to ensure complete incorporation of the labeled amino acids into the proteome (>97% labeling efficiency).

-

-

Experimental Treatment:

-

Once fully labeled, apply the experimental treatment (e.g., drug administration) to one of the cell populations, while the other serves as a control.

-

-

Sample Mixing and Protein Extraction:

-

Harvest both "light" and "heavy" cell populations.

-

Count the cells and mix the two populations in a 1:1 ratio based on cell number.

-

Lyse the combined cell mixture using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Protein Digestion:

-

Take an equal amount of total protein from the mixed lysate.

-

Perform in-solution or in-gel digestion. For in-solution digestion:

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides overnight with trypsin.

-

-

-

Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of "heavy" and "light" peptide pairs.

-

The ratio of the peak intensities of the heavy to light peptides directly reflects the relative abundance of the corresponding protein in the two cell populations.[8]

-

Protocol 2: ¹³C Metabolic Flux Analysis (MFA)

Objective: To quantify the rates of metabolic reactions in central carbon metabolism.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

To initiate labeling, switch the cells to a medium containing a ¹³C-labeled substrate, typically [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose, as the primary carbon source.

-

Allow the cells to reach a metabolic and isotopic steady state. This typically takes several hours to a day, depending on the cell type and the pathways of interest.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell suspension.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect the metabolites.

-

Acquire data in full scan mode to capture the mass isotopomer distributions of the metabolites of interest.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

-

Determine the mass isotopomer distributions (MIDs) for key metabolites.

-

Use a computational flux modeling software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model.[16]

-

The software estimates the metabolic fluxes that best explain the observed labeling patterns.[16]

-

Protocol 3: ¹⁵N Protein Labeling for NMR Spectroscopy

Objective: To produce ¹⁵N-labeled protein for structural and dynamic studies by NMR.

Methodology:

-

Bacterial Culture Preparation:

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.

-

Prepare M9 minimal medium. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.

-

-

Protein Expression and Labeling:

-

Inoculate a small starter culture in LB medium and grow overnight.

-

The next day, use the starter culture to inoculate the M9 minimal medium containing ¹⁵NH₄Cl.

-

Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture for several hours or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification:

-

Purify the ¹⁵N-labeled protein from the clarified lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

-

NMR Sample Preparation:

-

Exchange the purified protein into an NMR buffer (e.g., phosphate or Tris buffer) with a specific pH and salt concentration.

-

Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

-

Add 5-10% D₂O to the sample for the NMR lock.

-

-

NMR Spectroscopy:

-

Acquire NMR spectra, such as a ¹H-¹⁵N HSQC experiment, to verify successful labeling and to assess the structural integrity of the protein.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in stable isotope labeling.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metsol.com [metsol.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. skyline.ms [skyline.ms]

- 9. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 12. selectscience.net [selectscience.net]

- 13. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Case Studies - Proteome Sciences [proteomics.com]

- 16. SILAC zebrafish for quantitative analysis of protein turnover and tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of High-Purity Benzyl Alcohol-d5 for Research and Development

For Researchers, Scientists, and Drug Development Professionals